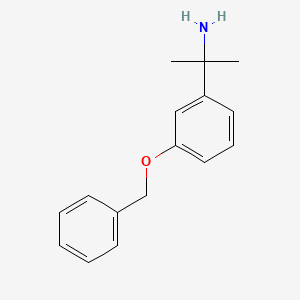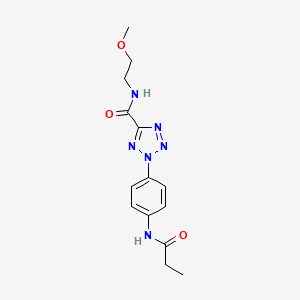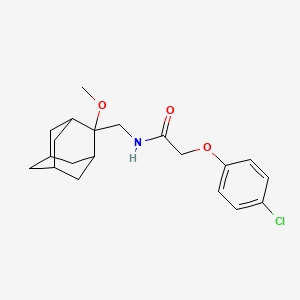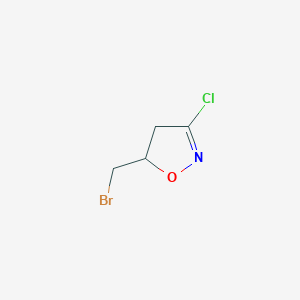
2-(3-(Benzyloxy)phenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-(Benzyloxy)phenyl)propan-2-amine” is an organic compound. It is a derivative of propan-2-amine . It contains a benzene ring with a benzyloxy group (benzyl and an oxygen atom) attached to it . This compound belongs to the class of organic compounds known as aminopyridines and derivatives .
Synthesis Analysis
The synthesis of this compound can be achieved through transaminase-mediated synthesis . This involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a benzene ring, a benzyloxy group, and a propan-2-amine group . The crystal structure of a similar compound has been reported .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2 and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of propan-2-amine, a derivative of this compound, include a boiling point of 30.9±8.0 °C at 760 mmHg, a vapor pressure of 607.7±0.1 mmHg at 25°C, and an enthalpy of vaporization of 27.6±3.0 kJ/mol .Applications De Recherche Scientifique
Catalyst in Transfer Hydrogenation
- Ruthenium-Catalyzed Transfer Hydrogenation : 2-(3-(Benzyloxy)phenyl)propan-2-amine is used in ruthenium-catalyzed transfer hydrogenation of imines. The reaction shows high efficiency and excellent yield, highlighting its potential in chemical synthesis (Samec & Bäckvall, 2002).
Antifungal Agent Synthesis
- Synthesis of Antifungal Compounds : This compound is involved in the synthesis of oxadiazole-thione Mannich bases, which exhibit significant antifungal activity. Its role in creating potent antifungal drugs is notable (Nimbalkar et al., 2016).
Polymer Modification
- Amine-Treated Polymer Synthesis : It's utilized in the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions. The modified polymers exhibit enhanced thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Sulfone Derivatives
- Horner-Wadsworth-Emmons Reaction : It's used in the synthesis of (E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, demonstrating its importance in the creation of sulfone derivatives (Enders et al., 2003).
PPARgamma Agonists for Diabetes
- Antidiabetic PPARgamma Agonists : This compound has been identified in the synthesis of potent antihyperglycemic and antihyperlipidemic agents, notably for the treatment of type 2 diabetes (Henke et al., 1998).
Renewable Building Block in Polymer Science
- Phloretic Acid as an Alternative : Its derivative, phloretic acid, is explored as a renewable alternative for enhancing the reactivity of hydroxyl-bearing molecules in polymer science (Trejo-Machin et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-phenylmethoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11H,12,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBUCFMCHATFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)


![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2457780.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2457784.png)
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2457787.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2457790.png)
![Tert-butyl 4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxypiperidine-1-carboxylate](/img/structure/B2457791.png)


